molecular formula C39H66N7O17P3S B1234279 linoleoyl-CoA CAS No. 6709-57-5

linoleoyl-CoA

Cat. No. B1234279
CAS RN: 6709-57-5
M. Wt: 1030 g/mol
InChI Key: YECLLIMZHNYFCK-RRNJGNTNSA-N
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Description

Linoleoyl-CoA is the acyl-CoA of linoleic acid found in the human body . It is a conjugate acid of a linoleoyl-CoA(4-) .


Synthesis Analysis

Linoleoyl-CoA is synthesized from linoleic acid by the action of long-chain acyl-CoA synthetases (ACSLs) . Acyl-CoA-binding proteins (ACBPs) play a pivotal role in fatty acid metabolism because they can transport medium- and long-chain acyl-CoA esters .


Chemical Reactions Analysis

Linoleoyl-CoA is involved in the formation of triacylglycerol (TAG), a major storage component for fatty acids, and thus for energy, in eukaryotic cells . It has also been proposed that inhibition of mitochondrial adenine nucleotide translocator by long chain acyl-CoA underlies the mechanism associating obesity and type 2 diabetes .


Physical And Chemical Properties Analysis

Linoleoyl-CoA has a molecular formula of C39H66N7O17P3S, an average mass of 1029.964 Da, and a monoisotopic mass of 1029.344849 Da . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 241.3±0.5 cm3, and a molar volume of 681.3±7.0 cm3 .

Scientific Research Applications

Regulation of β-Cell ATP-Sensitive K+ Channels

Linoleoyl-CoA plays a significant role in the metabolic regulation of pancreatic β-cell ATP-sensitive K+ channels (K_ATP channels), which are crucial for glucose-stimulated insulin secretion (GSIS). Elevated levels of long-chain acyl CoAs, including linoleoyl-CoA, have been associated with obesity and type 2 diabetes, potentially contributing to reduced β-cell excitability and impaired GSIS .

Influence on Dietary Fat Composition

The composition of dietary fat can influence the effects of high-fat feeding on impaired GSIS. Studies suggest that different acyl CoAs, based on their side-chain length and degree of saturation, can differentially affect K_ATP channel activity. Linoleoyl-CoA’s interaction with these channels may determine the severity of impaired GSIS, linking dietary fat composition to dysfunctional insulin secretion .

Fatty Acid Desaturation in Mortierella alpina

Linoleoyl-CoA is a substrate for ω3 and ω6 desaturases in the fungus Mortierella alpina. These enzymes are integral to the production of polyunsaturated fatty acids, which are essential for maintaining the structure and function of biological membranes. The study of linoleoyl-CoA’s role in this process can lead to insights into the mechanisms of fatty acid desaturation and facilitate the production of important fatty acids in industrial applications .

Enzyme Kinetics and Substrate Specificity

The kinetic properties of enzymes like ω3 and ω6 desaturases can be studied using linoleoyl-CoA as a substrate. Understanding the enzyme kinetics and substrate specificity is vital for biotechnological applications, such as the production of nutritionally important fatty acids .

Modulation of Inflammatory Responses

Linoleoyl-CoA, as a component of the fatty acid metabolism, may play a role in modulating inflammatory responses. The metabolism of linoleic acid derivatives, including linoleoyl-CoA, is linked to the production of signaling molecules that can influence inflammation and related diseases .

Impact on Membrane Fluidity and Function

The incorporation of linoleoyl-CoA into cellular membranes can affect membrane fluidity and function. This has implications for cell signaling, membrane protein activity, and overall cellular health .

Role in Cardiovascular Health

The metabolism of linoleoyl-CoA is connected to cardiovascular health. Its involvement in lipid metabolism can influence the development of conditions like atherosclerosis and coronary artery disease, making it a target for therapeutic interventions .

Potential as a Biomarker

Due to its involvement in various metabolic pathways, linoleoyl-CoA could serve as a biomarker for metabolic disorders, including diabetes and cardiovascular diseases. Monitoring its levels could provide insights into disease progression and the efficacy of dietary interventions .

Mechanism of Action

Target of Action

Linoleoyl-CoA primarily targets a unique class of oxygenases called front-end desaturases . These enzymes introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids . They play a crucial role in the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds involved in regulating various physiological activities in animals and humans .

Mode of Action

Linoleoyl-CoA interacts with its target, the front-end desaturase, through a chemical reaction . The enzyme mainly catalyzes the conversion of linoleoyl-CoA, an electron acceptor AH2, and O2 into gamma-linolenoyl-CoA, the reduction product A, and H2O . This process involves the removal of two hydrogens from a hydrocarbon chain, especially from a fatty acyl chain, catalyzing the formation of a double bond in the substrate .

Biochemical Pathways

The action of Linoleoyl-CoA is part of the biosynthesis of very long chain polyunsaturated fatty acids . This process involves an alternating process of fatty acid desaturation and elongation . The desaturation is catalyzed by front-end desaturases, which introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids .

Result of Action

The result of Linoleoyl-CoA’s action is the production of gamma-linolenoyl-CoA, the reduction product A, and H2O . This contributes to the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds .

Action Environment

The action of Linoleoyl-CoA is influenced by various environmental factors. For instance, the activity of front-end desaturases, the primary targets of Linoleoyl-CoA, can be altered by increases in exogenous polyunsaturated fatty acid (PUFA) concentrations . .

Safety and Hazards

When handling linoleoyl-CoA, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research has shown that C18 acyl-CoA derivatives were the most potent against various lipoxygenase isozymes, which play a pivotal role in inflammation . This suggests that linoleoyl-CoA and other acyl-CoAs could potentially be used in the treatment of inflammatory conditions in the future .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECLLIMZHNYFCK-RRNJGNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420558
Record name linoleoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1030.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Linoleoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

6709-57-5
Record name Linoleoyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6709-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name linoleoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Linoleoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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